4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-8-16(5-6-17(12)25-2)26(23,24)20-15-9-13-4-3-7-21-18(22)11-14(10-15)19(13)21/h5-6,8-10,20H,3-4,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIURTXAAXWBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities. They have been valuable in drug research and development.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that result in their biological activities.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, play a significant role in cell biology. They have been used as biologically active compounds for the treatment of various disorders in the human body.
Pharmacokinetics
The molecular weight of the compound is 37244, which could potentially influence its bioavailability.
Biological Activity
4-Methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activities, specifically focusing on antimicrobial effects and cytotoxicity.
The compound has the following chemical characteristics:
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.39 g/mol
- LogP : -0.1 at 25°C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including heteroannulation techniques that utilize anthranilic acid and various carbonyl-containing reagents. Recent advancements have introduced metal-free synthesis methods that enhance efficiency and reduce environmental impact .
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. In particular, studies have shown that the synthesized quinolone derivatives possess activity against both gram-positive and gram-negative bacterial strains. The mechanism of action is often attributed to interference with bacterial DNA replication .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 8 | Moderate | High |
| 15 | High | Moderate |
| 17 | Low | High |
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain derivatives exhibit low toxicity towards normal human cells. For example, when compared to doxorubicin—a standard chemotherapeutic agent—compounds like 8 and 15 showed significantly reduced cytotoxic effects on normal lung fibroblast cells (WI38), suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Comparison with Doxorubicin
| Compound | IC50 (μM) in WI38 Cells | Relative Toxicity |
|---|---|---|
| Doxorubicin | 10 | High |
| 8 | 50 | Low |
| 15 | 40 | Low |
The potential mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA gyrase : A target for many quinolone antibiotics.
- Disruption of bacterial cell membrane integrity .
- Interference with protein synthesis .
Molecular docking studies have been employed to predict binding affinities to target proteins, enhancing the understanding of their interactions at the molecular level .
Case Studies
A notable case study involved the evaluation of a series of quinolone derivatives in vitro against various bacterial strains. The study reported that specific modifications in the chemical structure led to enhanced antibacterial efficacy without significantly increasing toxicity .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of the pyrroloquinoline structure can exhibit anti-inflammatory properties. Studies have shown that compounds similar to 4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. For example:
- Inhibition of COX Enzymes : Compounds with similar structures have demonstrated significant inhibition of COX-II activity, which is linked to reduced inflammation and pain relief in various models of inflammatory diseases .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Proliferation Inhibition : Research indicates that derivatives can inhibit the proliferation of cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression. For instance, certain quinoline derivatives have shown promising results against breast and colon cancer cell lines by triggering apoptotic pathways .
Antimicrobial Activity
The compound's ability to combat microbial infections has also been investigated:
- Broad-spectrum Antibacterial Effects : Some studies suggest that similar compounds possess broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .
Case Study 1: Anti-inflammatory Mechanism
A study conducted by Bandgar et al. highlighted the synthesis of a series of pyrrole-based compounds exhibiting anti-inflammatory activity. The most active compound showed a percentage inhibition of COX-II significantly higher than traditional NSAIDs like phenylbutazone .
Case Study 2: Anticancer Activity
Aydin et al. synthesized several quinoline derivatives and evaluated their anticancer properties against various cancer cell lines. One notable derivative demonstrated an IC50 value indicating potent antiproliferative activity against human cancer cells, supporting the hypothesis that modifications in the quinoline structure can enhance biological efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 4-methoxy-3-methyl-N-(2-oxo-pyrroloquinolin-8-yl)benzenesulfonamide lies in its combination of a pyrroloquinolinone core and a substituted benzenesulfonamide. Below is a detailed comparison with structurally related compounds identified in the evidence:
Core Structure Variations
- Pyrroloquinolinone Derivatives: N-(4-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-Yl)Propionamide (898435-23-9): Shares the same pyrroloquinolinone core but substitutes the benzenesulfonamide with a propionamide group. N-(1-Methyl-2-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-Yl)Butyramide (898410-90-7): Features a butyramide substituent and an additional methyl group on the pyrrolidine ring. The extended aliphatic chain may enhance lipophilicity compared to the target compound’s aromatic sulfonamide .
Substituent Functionalization
- Sulfonamide vs. Amide/Carboxylate Derivatives: (2,5-Difluorophenyl)-N-(3-(1-Methyl-1H-Pyrazol-4-Yl)Quinolin-6-Yl)Methanesulfonamide (BP 1247): Contains a simpler methanesulfonamide group attached to a quinoline core. The fluorine substituents on the benzene ring increase electronegativity, contrasting with the target’s electron-donating methoxy and methyl groups .
Structural and Functional Implications
Electronic Effects
- In contrast, analogs with electron-withdrawing groups (e.g., nitro in ) exhibit reduced electron density, affecting their reactivity and interaction profiles .
Pharmacological Potential (Inferred)
While direct bioactivity data are absent in the evidence, structural analogs suggest possible applications:
- Sulfonamide-Containing Compounds: Known to inhibit carbonic anhydrases, cyclooxygenases, and bacterial dihydropteroate synthases. The target’s substituted benzenesulfonamide may target similar enzymes .
- Pyrroloquinolinone Core: This scaffold is present in bioactive molecules with reported antitumor and anti-inflammatory activities. Substituent variations could modulate selectivity and potency .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves constructing the pyrroloquinoline core via Fischer indole synthesis (reacting ketones with phenylhydrazine under acidic conditions), followed by sulfonamide coupling. Key intermediates include:
- A methoxy-methylbenzenesulfonamide precursor.
- A pyrroloquinoline ketone derivative, formed through cyclization and oxidation steps . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol).
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
- X-ray crystallography resolves the fused pyrroloquinoline-sulfonamide framework, confirming bond lengths (e.g., S–N bonds at ~1.63 Å) and dihedral angles critical for steric interactions .
- NMR spectroscopy identifies substituents: Methoxy groups appear as singlets near δ 3.8 ppm (¹H), while quinoline protons show splitting patterns (δ 6.5–8.5 ppm) .
- Mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical values within 2 ppm error) .
Q. What initial biological activity assessments are relevant for this compound?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
- Cellular permeability studies via HPLC-MS quantification in Caco-2 cell monolayers.
- Docking simulations to predict binding to the ATP pocket of target proteins, guided by the sulfonamide’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can computational chemistry aid in overcoming steric hindrance during synthesis?
- Transition state modeling (DFT calculations at the B3LYP/6-31G* level) identifies steric clashes in the sulfonamide coupling step. Adjusting substituent positions (e.g., methoxy vs. methyl groups) reduces van der Waals repulsions .
- Solvent effect simulations (COSMO-RS) optimize reaction media—polar aprotic solvents like DMF improve reagent solubility and stabilize intermediates .
Q. What strategies resolve discrepancies between computational predictions and experimental yields?
- Multivariate analysis (e.g., Design of Experiments) tests factors like temperature, catalyst loading, and stoichiometry. For example, a 10% excess of the pyrroloquinoline ketone improves yields by 15% .
- In situ IR spectroscopy monitors reaction progress, detecting intermediate accumulation that may not align with theoretical pathways .
Q. How can researchers optimize the compound’s selectivity for biological targets?
- Structure-activity relationship (SAR) studies systematically modify the methoxy and methyl groups. For instance, replacing 3-methyl with chloro enhances selectivity for COX-2 over COX-1 (IC₅₀ ratio: 12:1 vs. 3:1) .
- Metabolic stability assays in liver microsomes identify vulnerable sites (e.g., oxidation of the pyrroloquinoline ring), guiding deuterium incorporation at C4 to prolong half-life .
Q. What analytical methods validate the compound’s stability under physiological conditions?
- Forced degradation studies (acid/base/oxidative stress) with HPLC-MS analysis reveal hydrolysis of the sulfonamide group at pH < 3.
- Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored in amber vials with desiccants .
Methodological Notes
- Key references : Synthetic protocols from and , computational strategies from , and SAR principles from are prioritized.
- Data presentation : Tabulate crystallographic data (bond lengths/angles) and NMR shifts for clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
